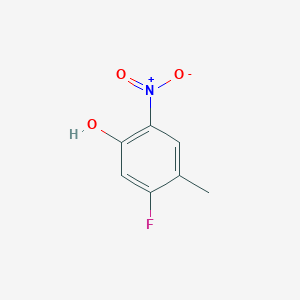

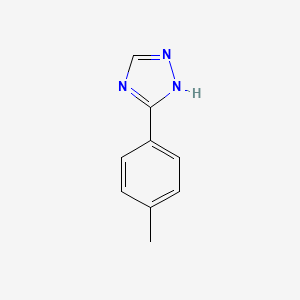

3-Ethoxy-2-methyl-6-nitropyridine

概要

説明

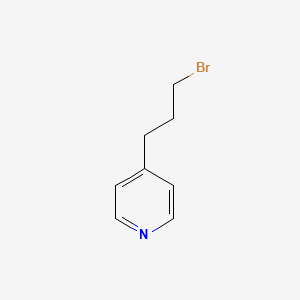

3-Ethoxy-2-methyl-6-nitropyridine is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Vibrational Spectroscopic Studies and Molecular Analysis

One significant area of application involves vibrational spectroscopic studies, such as FT-IR and FT-Raman analyses. These studies are crucial for understanding the molecular structure and dynamics of nitropyridine derivatives. For instance, the vibrational analysis of similar compounds, including their molecular stability and bond strength through natural bond orbital (NBO) analysis, provides insights into the chemical reactivity and electronic properties of 3-Ethoxy-2-methyl-6-nitropyridine derivatives. Such research contributes to a deeper understanding of the relative orientation of functional groups and their impact on the compound's stability and reactivity (Karnan, Balachandran, & Murugan, 2012).

Synthesis and Chemical Reactivity

Material Science and Optical Properties

Research in material science, especially in the context of nonlinear optical materials, leverages the unique properties of nitropyridine derivatives. The growth and characterization of such materials, including their crystal structure, vibrational modes, and nonlinear optical properties, underscore the potential of this compound in developing new optical materials with enhanced performance (Justin & Anitha, 2021).

Nucleophilic Aromatic Substitution

Another significant application area is the exploration of nucleophilic aromatic substitution reactions. Research focusing on the substitution reactions at nitropyridines paves the way for understanding the reactivity and synthesis pathways of this compound derivatives. These reactions are foundational for chemical modifications and the development of various derivatives with potential applications in diverse chemical industries (Malik, Solbach, Voelter, & Machulla, 2010).

作用機序

Target of Action

Nitropyridines, a class of compounds to which 3-ethoxy-2-methyl-6-nitropyridine belongs, are known to interact with various biological targets .

Mode of Action

This ion, when reacted with SO2/HSO3– in water, yields 3-nitropyridine . The reaction mechanism involves a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The compound’s lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability .

Result of Action

Nitropyridines are known to undergo various chemical reactions, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, is known to be influenced by the reaction conditions .

生化学分析

Biochemical Properties

3-Ethoxy-2-methyl-6-nitropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been observed to interact with various enzymes, including cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between this compound and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in altered metabolic pathways and changes in the levels of metabolites within the cell .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the type of cell and the specific cellular context. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can affect the expression of genes related to oxidative stress and inflammation, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, as well as changes in receptor signaling. For example, this compound has been shown to inhibit the activity of certain kinases, leading to downstream effects on cell signaling pathways and gene expression. Additionally, this compound can induce changes in the expression of genes involved in metabolic processes, further influencing cellular function.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time, depending on factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro studies, the long-term effects of this compound on cellular function have been observed, with some studies reporting sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse reactions observed. At higher doses, this compound can induce toxic effects, including liver and kidney damage. These effects are likely due to the compound’s interaction with metabolic enzymes and the subsequent accumulation of toxic metabolites. Threshold effects have also been observed, with certain dosages required to elicit specific biochemical and cellular responses .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can lead to the formation of various metabolites, which can further participate in biochemical reactions within the cell. The compound’s influence on metabolic flux and metabolite levels has been studied, with findings indicating that this compound can alter the balance of metabolic pathways, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on the cellular context. Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and endoplasmic reticulum. The targeting of this compound to these organelles is likely mediated by post-translational modifications and targeting signals that direct the compound to its site of action. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects .

特性

IUPAC Name |

3-ethoxy-2-methyl-6-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-7-4-5-8(10(11)12)9-6(7)2/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDWATZMYGTZDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=C(C=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512120 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73101-78-7 | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73101-78-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2-methyl-6-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3aR,4S,5R,6aS)-4-(Hydroxymethyl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1338025.png)

![4-Bromo-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1338031.png)